1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine
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Overview
Description
Synthesis Analysis
The compound's synthesis involves several key steps, including reactions with specific reagents under controlled conditions. For example, the synthesis of similar imidazol-piperidine derivatives has been achieved through reactions involving piperidine and benzoyl compounds, suggesting a possible pathway for the synthesis of 1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine has been elucidated using crystallography, showing specific orientations and conformations that contribute to their reactivity and interactions (S. Ö. Yıldırım et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such a compound includes its participation in the formation of diverse glycosidic linkages, indicating its potential utility in synthetic chemistry (David Crich and Mark E. Smith, 2001). Additionally, its structure allows for interactions that are crucial for the synthesis of other significant compounds.
Physical Properties Analysis
Physical properties, such as solubility and stability, are influenced by the compound's molecular structure. However, specific details on the physical properties of 1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine are scarce in the literature reviewed.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and potential catalytic activities, are determined by the compound's functional groups and molecular structure. For instance, the use of piperidine derivatives in the synthesis and characterization of various chemical entities showcases the versatility and chemical utility of the piperidine moiety (H. Khalid et al., 2016).
properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O/c17-13-4-3-11(16(18,19)20)8-12(13)15(24)23-7-1-2-10(9-23)14-21-5-6-22-14/h3-6,8,10H,1-2,7,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUYHCYVLSNMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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